(7S)-spiro[2.5]octane-7-carboxylic acid
Description
(7S)-Spiro[2.5]octane-7-carboxylic acid is a bicyclic compound characterized by a spiro junction at the 2.5-octane framework, with a carboxylic acid substituent at the 7th position and (7S)-stereochemistry. The spiro architecture introduces significant steric constraints, influencing its chemical reactivity, stability, and interactions in biological systems. This compound is synthetically valuable as a chiral building block in drug discovery, particularly for designing conformationally restricted analogs . Mass spectrometry (EIMS) analyses of analogous spiro compounds reveal fragmentation patterns at the spiro junction, such as loss of ArN₂CO or ArN₂CO₂ groups, which are critical for structural elucidation .
Properties
IUPAC Name |
(7S)-spiro[2.5]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQTCPUNHQTIR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism : The placement of the carboxylic acid (C6 vs. C7) alters steric and electronic properties. For example, C6-substituted analogs may exhibit distinct solubility profiles due to reduced steric hindrance .
- Functional Group Diversity : Hydroxyamide derivatives (e.g., from ) demonstrate bioactivity toward MMP enzymes, whereas esterified or Boc-protected variants prioritize synthetic utility .
- Heteroatom Incorporation : Substitution of carbon with nitrogen (aza) or oxygen (oxa) modifies ring strain and hydrogen-bonding capacity, impacting binding affinity in biological targets .
Physicochemical and Spectral Properties
- Fragmentation Behavior : Analogous spiro compounds, such as chloro-substituted derivatives, exhibit EIMS fragmentation at the spiro junction (e.g., m/z 505 and 489 peaks in compound 18), a trait shared by this compound .
- Stability : Boc-protected spiro analogs (e.g., 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid) show enhanced stability under acidic conditions compared to free carboxylic acids, critical for storage and handling .
- Solubility : The introduction of polar groups (e.g., hydroxyamide) improves aqueous solubility, whereas phenylmethoxy-substituted derivatives () are highly lipophilic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
